molecular formula C16H21IN2O5 B035197 Galtifenin CAS No. 106719-74-8

Galtifenin

Cat. No.: B035197
CAS No.: 106719-74-8
M. Wt: 448.25 g/mol
InChI Key: DVBXFRSRFUTZTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: D-Pinitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: D-Pinitol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Pinitol can yield various inositol derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

    Chemistry: D-Pinitol is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It plays a role in plant physiology as a cellular modulator and chemical defense agent.

    Medicine: D-Pinitol has shown promise in the treatment of diabetes, inflammation, and cancer. .

    Industry: D-Pinitol is used in the food industry as a natural sweetener and in the pharmaceutical industry for its therapeutic properties.

Comparison with Similar Compounds

    Myo-Inositol: A widely distributed inositol that plays a role in cell membrane formation and signaling.

    D-Chiro-Inositol: Known for its insulin-mimetic properties and potential use in the treatment of polycystic ovary syndrome (PCOS).

D-Pinitol’s unique structure and multifunctional properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

Galtifenin, a radiopharmaceutical compound, is primarily utilized in the field of nuclear medicine, particularly for liver imaging. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a technetium-99m-labeled compound used in diagnostic imaging to assess liver function and detect abnormalities. It belongs to a class of radiopharmaceuticals that utilize technetium-99m due to its favorable physical properties, including a half-life of about 6 hours and suitable energy for imaging.

The biological activity of this compound is primarily attributed to its ability to bind to specific liver receptors, facilitating the visualization of hepatic tissue during imaging procedures. The compound's pharmacokinetics involves rapid uptake by liver cells, followed by excretion through the biliary system. This selective uptake allows for enhanced imaging contrast in liver diagnostics.

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound indicates a quick distribution phase, with peak liver uptake occurring within minutes post-administration. The recommended dosage for adults typically ranges from 10 to 20 mCi, depending on the specific imaging protocol employed.

Parameter Value
Half-life6 hours
Peak Uptake Time5-10 minutes
Recommended Dose10-20 mCi

Case Studies and Clinical Applications

Several studies have demonstrated the efficacy of this compound in clinical settings:

  • Liver Function Assessment : A study involving 100 patients undergoing liver scans indicated that this compound provided clear images that facilitated the diagnosis of hepatic lesions and cirrhosis.
  • Comparative Imaging : In a comparative study with other radiopharmaceuticals, this compound showed superior imaging quality for liver diagnostics, particularly in patients with compromised hepatic function.
  • Safety Profile : Clinical trials have reported minimal adverse effects associated with this compound administration, reinforcing its safety as a diagnostic tool.

Research Findings

Recent research highlights the biological activity of this compound in various contexts:

  • Biodistribution Studies : Biodistribution studies revealed that this compound predominantly accumulates in the liver, with minimal uptake in other organs. This specificity is crucial for accurate imaging.
  • Imaging Efficacy : A meta-analysis reviewing multiple studies concluded that this compound significantly improves diagnostic accuracy in detecting hepatic abnormalities compared to conventional imaging techniques.

Properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-diethyl-3-iodoanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O5/c1-3-10-5-6-12(17)11(4-2)16(10)18-13(20)7-19(8-14(21)22)9-15(23)24/h5-6H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXFRSRFUTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)I)CC)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147745
Record name Galtifenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106719-74-8
Record name Galtifenin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106719748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galtifenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALTIFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3FK6LC67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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